molecular formula C30H25NO4 B3144556 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid CAS No. 553643-52-0

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid

Cat. No.: B3144556
CAS No.: 553643-52-0
M. Wt: 463.5 g/mol
InChI Key: VSGACONKQRJFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : N2-Fmoc-L-lysine tert butyl ester HCl; (S)-N1-Fmoc-1-Boc-pentane-1,5-diamine Hydrochloride; (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride .

Scientific Research Applications

Synthesis and Modification

  • Synthesis of β-Amino Acids : This compound has been used in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids through the Arndt-Eistert protocol. This method is efficient, yielding enantiomerically pure N-Fmoc-protected β-amino acids in high yield and few steps (Ellmerer-Müller et al., 1998).
  • Preparation of Fmoc-β2hXaa-OH : It's used in the preparation of three N-Fmoc-protected β2-homoamino acids, vital for solid-phase syntheses of β-peptides. The process involves a diastereoselective amidomethylation yielding high yields and diastereoselectivities (Šebesta & Seebach, 2003).

Peptide Synthesis and Bioimaging

  • Peptide Synthesis : This compound is key in the Fmoc strategy of solid-phase peptide synthesis, notably in synthesizing biologically active peptides (Paladino et al., 1993).
  • Bioimaging Applications : In bioimaging, a fluorene derivative, including this compound, shows potential. It exhibits strong fluorescence, solvatochromic effects, and high fluorescence quantum yield, useful in two-photon fluorescence microscopy (Morales et al., 2010).

Self-Assembly and Material Science

  • Self-Assembled Structures : Fmoc modified amino acids, including this compound, can form self-assembled structures with potential applications in material science and nanotechnology. These structures vary under different conditions, such as concentration and temperature (Gour et al., 2021).
  • Controlled Morphological Changes : In another study, Fmoc variants of amino acids showed controlled morphological changes at the supramolecular level, which is significant for novel applications in material science and nanotechnology (Kshtriya et al., 2021).

Miscellaneous Applications

  • Enzyme-activated Surfactants : This compound, as a surfactant for carbon nanotubes, can be converted into enzymatically activated CNT surfactants. These create homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
  • Antioxidant and Anti-inflammatory Activity : Derivatives of this compound have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activity, indicating its potential in medical applications (Subudhi & Sahoo, 2011).

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGACONKQRJFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid

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